Cas no 214902-82-6 (Decladinose Roxithromycin (Roxithromycin Impurity B))

Decladinose Roxithromycin (Roxithromycin Impurity B) 化学的及び物理的性質
名前と識別子
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- Decladinose Roxithromycin (Roxithromycin Impurity B)
- (3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,7,12,13-tetrahydroxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxa
- (9E)-3-O-De(2,6-dideoxy-3-C-methyl-3-O-methyl-
- A-L-ribo-hexopyranosyl)erythromycin 9-[O-[(2-Methoxyethoxy)methyl]oxime]
- Decladinoseroxithromycin
- Roxithromycin Impurity B
- J-014101
- 214902-82-6
- Decladinose Roxithromycin
- (3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,7,12,13-tetrahydroxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one
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- インチ: InChI=1S/C33H62N2O12/c1-12-24-33(8,41)28(38)20(4)25(34-44-17-43-14-13-42-11)18(2)16-32(7,40)29(21(5)26(36)22(6)30(39)46-24)47-31-27(37)23(35(9)10)15-19(3)45-31/h18-24,26-29,31,36-38,40-41H,12-17H2,1-11H3/b34-25+/t18-,19-,20+,21+,22-,23+,24-,26+,27-,28-,29-,31+,32-,33-/m1/s1
- InChIKey: BNZRPTCUAOMSSH-MDOVVVHDSA-N
- ほほえんだ: CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N/OCOCCOC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)(C)O)C)C)O)(C)O
計算された属性
- せいみつぶんしりょう: 678.43000
- どういたいしつりょう: 678.43027542g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 14
- 重原子数: 47
- 回転可能化学結合数: 10
- 複雑さ: 1000
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 14
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 189Ų
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 1.2±0.1 g/cm3
- ゆうかいてん: 88-91°C
- ふってん: 773.9±70.0 °C at 760 mmHg
- フラッシュポイント: 421.8±35.7 °C
- PSA: 189.20000
- LogP: 1.28440
- じょうきあつ: 0.0±6.0 mmHg at 25°C
Decladinose Roxithromycin (Roxithromycin Impurity B) セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Decladinose Roxithromycin (Roxithromycin Impurity B) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D226800-25mg |
Decladinose Roxithromycin (Roxithromycin Impurity B) |
214902-82-6 | 25mg |
$ 617.00 | 2023-09-08 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D911213-5mg |
Decladinose roxithromycin (Roxithromycin Impurity B) |
214902-82-6 | BR | 5mg |
¥2,590.20 | 2022-01-14 | |
TRC | D226800-1mg |
Decladinose Roxithromycin (Roxithromycin Impurity B) |
214902-82-6 | 1mg |
$ 110.00 | 2023-09-08 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-218096-1 mg |
Decladinose Roxithromycin, |
214902-82-6 | 1mg |
¥2,407.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-218096-1mg |
Decladinose Roxithromycin, |
214902-82-6 | 1mg |
¥2407.00 | 2023-09-05 | ||
A2B Chem LLC | AF62657-25mg |
Decladinose Roxithromycin (Roxithromycin Impurity B) |
214902-82-6 | 98% | 25mg |
$654.00 | 2024-04-20 | |
TRC | D226800-5mg |
Decladinose Roxithromycin (Roxithromycin Impurity B) |
214902-82-6 | 5mg |
$ 213.00 | 2023-09-08 |
Decladinose Roxithromycin (Roxithromycin Impurity B) 関連文献
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Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
Decladinose Roxithromycin (Roxithromycin Impurity B)に関する追加情報
Comprehensive Analysis of Decladinose Roxithromycin (CAS No. 214902-82-6): A Critical Roxithromycin Impurity B in Pharmaceutical Quality Control
In the realm of pharmaceutical impurities, Decladinose Roxithromycin (CAS No. 214902-82-6), also known as Roxithromycin Impurity B, has garnered significant attention due to its role in quality assessment of the widely used macrolide antibiotic, Roxithromycin. This compound, classified as a process-related impurity, is pivotal in ensuring drug safety and efficacy. With increasing regulatory scrutiny on impurity profiling (a trending topic in pharmaceutical compliance), understanding this molecule's properties is essential for manufacturers and researchers alike.
The structural uniqueness of Decladinose Roxithromycin lies in its modified cladinose sugar moiety, which differentiates it from the parent compound. Recent discussions in pharmacopoeial forums highlight its threshold limits (commonly searched as "Roxithromycin impurity limits ICH guidelines"), emphasizing the need for advanced detection methods like HPLC-MS (a frequently queried technique). Studies show that even trace amounts (≤0.15% as per EP 10.0) can impact drug stability – a concern raised in multiple pharmaceutical stability studies.
From a synthetic chemistry perspective, 214902-82-6 typically emerges during the final stages of Roxithromycin synthesis. Analytical data reveals its characteristic UV absorption at 205 nm (a key identifier in impurity quantification methods), with molecular weight 837.07 g/mol. The compound's polarity makes it challenging to separate using conventional reverse-phase chromatography – a technical hurdle often discussed in pharmaceutical method development circles.
Current research trends (reflecting Google Scholar's top searches like "genotoxic potential of Roxithromycin impurities") indicate that Decladinose Roxithromycin requires rigorous evaluation under ICH M7 guidelines. While not classified as a mutagen (per Ames test data), its metabolic pathways warrant investigation – a hot topic in impurity risk assessment webinars. This aligns with the FDA's increased focus on "elemental impurities" and "residual solvents" in antibiotic formulations.
The pharmaceutical industry's shift toward continuous manufacturing (a 2023 buzzword) has intensified impurity monitoring needs. Case studies demonstrate that real-time PAT (Process Analytical Technology) can detect Roxithromycin Impurity B fluctuations during production – addressing common queries about "in-process control for macrolide impurities". This proactive approach reduces batch failures, a major pain point in antibiotic production economics.
Reference standards of CAS 214902-82-6 (often searched as "certified Roxithromycin impurity standards") now feature prominently in quality control protocols. Leading pharmacopoeias specify its identification via comparative retention time (±2% vs. USP reference) and mass spectral matching – techniques frequently discussed in analytical chemistry forums. The compound's shelf-life stability (another trending search term: "impurity reference standard storage conditions") is typically 24 months at -20°C in amber vials.
Emerging regulatory landscapes, especially the 2023 updates to ICH Q3D guidelines, have placed new emphasis on metal catalysts in impurity formation. This connects to recent studies on how palladium residues might influence Decladinose Roxithromycin generation – a niche but growing research area (evidenced by rising searches for "heavy metals in antibiotic impurities"). Such developments underscore the compound's relevance in modern pharmaceutical quality by design (QbD) frameworks.
From a therapeutic perspective, while Roxithromycin Impurity B itself lacks antimicrobial activity, its presence above 0.2% may correlate with decreased drug bioavailability – a concern raised in recent bioequivalence studies (a hot topic for generic drug manufacturers). Advanced purification techniques like preparative SFC (increasingly searched for "chiral purification of macrolide impurities") show promise in minimizing this impurity during API production.
The environmental impact of pharmaceutical impurities has also entered mainstream discourse. Decladinose Roxithromycin was detected in a 2022 EU waterway study (prompting searches like "antibiotic impurity environmental persistence"), highlighting needs for improved green chemistry approaches in synthesis – a key discussion point at recent sustainable pharma conferences.
Looking ahead, the integration of AI-assisted impurity prediction (a 2023 breakthrough technology) may revolutionize how 214902-82-6 is monitored. Machine learning models trained on patent databases can now forecast its formation probabilities under various synthesis conditions – addressing the popular query "computational modeling of pharmaceutical impurities". This aligns with the industry's digital transformation wave.
In conclusion, Decladinose Roxithromycin serves as both a quality marker and research subject in antibiotic development. Its analysis bridges multiple disciplines – from analytical method validation to regulatory science – making it a compound of enduring significance in the evolving landscape of pharmaceutical quality assurance.
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